molecular formula C15H14N2O3S B2932432 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2380039-96-1

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2932432
CAS No.: 2380039-96-1
M. Wt: 302.35
InChI Key: PICJUOMMHRHMLN-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 of the oxazole is linked to a methylene-bridged thiophene ring, which is further substituted at position 4 with a furan-3-yl moiety. This structural complexity positions the compound within a class of sulfur- and oxygen-containing heterocycles known for diverse biological activities, including antiproliferative and kinase-inhibitory properties.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-6-13-5-12(8-21-13)11-3-4-19-7-11/h3-5,7-8H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICJUOMMHRHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through a series of condensation reactions. The final step involves the formation of the oxazole ring and the attachment of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocycles, particularly thiophene derivatives with antiproliferative activity. Below is a detailed analysis:

Key Structural Differences :

  • The methyl groups on the oxazole may improve metabolic stability compared to unsubstituted analogs .
Pharmacokinetic and Physicochemical Properties

The carboxamide variant likely exhibits higher polarity due to the CONH group, which could influence membrane permeability compared to the acetamide’s CH2CO moiety.

Comparative Table of Analogous Compounds
Compound Name / ID Core Structure Key Substituents IC50 (µM) Target Pathway
Target Compound 1,2-oxazole-thiophene-furan 3,5-dimethyl, carboxamide N/A Hypothesized kinase inhibition
(Z)-Compound 28 Thiophene-sulfonamide-pyrimidine Sulfonamide, pyrimidine 9.55 Tyrosine kinase receptors
Acetamide Analog 1,2-oxazole-thiophene-furan 3,5-dimethyl, acetamide N/A Not reported
Isoxazole-thiophene hybrids Thiophene-isoxazole Variable (sulfonamide, benzothiazole) <50 ATP-binding site inhibition
Mechanistic Insights
  • The oxazole ring in the target compound may mimic ATP’s adenine moiety, enabling competitive inhibition of tyrosine kinases, as seen in structurally related compounds .
  • The furan-thiophene linkage could enhance π-π stacking interactions with hydrophobic kinase domains, a feature absent in simpler thiophene derivatives.

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a thiophene moiety, and an oxazole ring. Its molecular formula is C14H12N2O3SC_{14}H_{12}N_2O_3S, with a molecular weight of approximately 288.3217 g/mol. The presence of these heterocyclic rings contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in various biological pathways. For example:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), which is significant for treating neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of BChE
AnticancerCytotoxicity against H460 and A549 cell lines
AntimicrobialModerate activity against bacterial strains
Anti-inflammatoryReduction in TNFα production in stimulated cells

Case Studies and Research Findings

  • Anticancer Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against lung cancer (H460) and adenocarcinoma (A549) cell lines. The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutics, indicating promising anticancer potential .
  • Enzyme Inhibition : A study evaluated the compound's inhibitory effects on BChE using Ellman’s method. Results indicated a strong correlation between the structural features of the compound and its inhibitory capacity, suggesting that modifications to the thiophene or furan moieties could enhance activity .
  • Anti-inflammatory Activity : In models of inflammation, the compound reduced TNFα levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide?

  • Methodological Answer : A common approach involves multi-step reactions starting with functionalized thiophene and oxazole precursors. For example:

  • Step 1 : Condensation of furan-3-yl-thiophene derivatives with methylamine intermediates in acetonitrile under reflux (1–3 minutes) .
  • Step 2 : Cyclization of intermediates using DMF with iodine and triethylamine to form the oxazole ring, followed by sulfur elimination .
  • Alternative : Adapt methods from analogous oxazole-carboxamide syntheses, such as oxime formation with hydroxylamine hydrochloride and subsequent cyclization using Oxone® .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol vs. DMF) to improve yields .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for furan (δ 6.5–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and oxazole (δ 2.5–3.5 ppm for methyl groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and oxazole ring vibrations at 1550–1600 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., calculated vs. observed m/z) .
    • Validation : Cross-reference data with structurally similar compounds, such as benzothiazole-carboxamides .

Q. How can researchers confirm the purity and crystallinity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradient (95% purity threshold) .
  • Melting Point Analysis : Compare observed m.p. with literature values (if available) .
  • XRD : For crystalline samples, resolve atomic positions to confirm stereochemistry (e.g., as in tetrahydropyridine dicarboxamides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Temperature Control : Lower reflux temperatures (e.g., 60°C instead of 80°C) may reduce side reactions in cyclization steps .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or bases (e.g., triethylamine) to enhance regioselectivity .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol for intermediate stability .
    • Data-Driven Approach : Use DoE (Design of Experiments) to analyze interactions between time, temperature, and catalyst loading .

Q. How should researchers address contradictions in spectral data during structural confirmation?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR (1D/2D), IR, and XRD to resolve ambiguities (e.g., overlapping proton signals) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for proposed structures .
  • Contamination Checks : Re-purify samples via flash chromatography (e.g., ethyl acetate/hexane gradients) to remove byproducts .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, referencing protocols for 1,3,4-thiadiazole derivatives .
  • Anticancer Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, as applied to benzothiazole-carboxamides .
  • Targeted Studies : Investigate enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) using fluorescence-based kinetic assays .

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